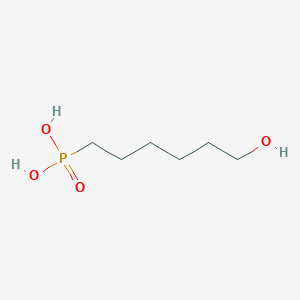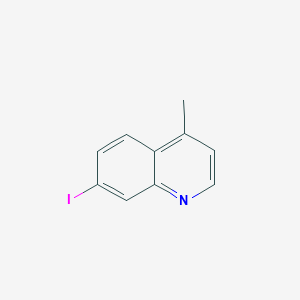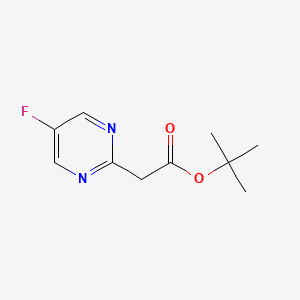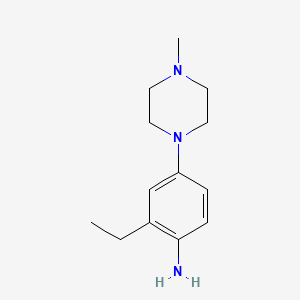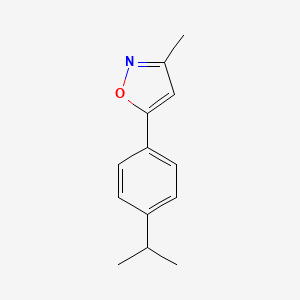
5-(4-Isopropylphenyl)-3-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Isopropylphenyl)-3-methylisoxazole: is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-isopropylphenyl group and a methyl group attached to the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Isopropylphenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-isopropylbenzaldehyde with hydroxylamine to form an oxime, followed by cyclization to yield the isoxazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to enhance the sustainability of the production process .
化学反应分析
Types of Reactions: 5-(4-Isopropylphenyl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, 5-(4-Isopropylphenyl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: Its structural features make it a useful probe for investigating biological processes.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and catalysis.
作用机制
The mechanism of action of 5-(4-Isopropylphenyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
4-Isopropylphenylisoxazole: Similar structure but lacks the methyl group on the isoxazole ring.
3-Methylisoxazole: Lacks the 4-isopropylphenyl group.
5-Phenylisoxazole: Contains a phenyl group instead of the 4-isopropylphenyl group.
Uniqueness: 5-(4-Isopropylphenyl)-3-methylisoxazole is unique due to the presence of both the 4-isopropylphenyl and methyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable for specific applications in research and industry .
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
3-methyl-5-(4-propan-2-ylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C13H15NO/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3 |
InChI 键 |
DGBRVMHGHGNSRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)
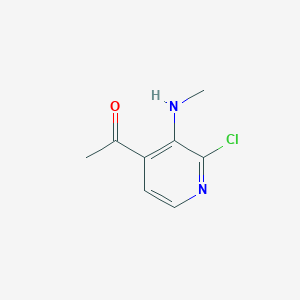
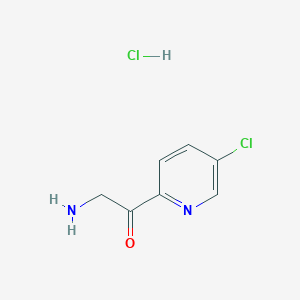
![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)
![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)

